molecular formula C16H15BrN2O4 B8373477 Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate

Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate

Cat. No.: B8373477
M. Wt: 379.20 g/mol
InChI Key: KYCUGLOAIHSOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a bromophenyl group, an amino group, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Amination: The substitution of a hydrogen atom with an amino group.

    Esterification: The formation of the ester linkage by reacting the carboxylic acid with an alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogenation or alkylation of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Reagents like bromine (Br2) or alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The bromophenyl and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The amino group may interact with enzymes or receptors, modulating their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobutyrate: Another brominated ester with different functional groups.

    4-Bromoaniline: A simpler aromatic compound with a bromine and an amino group.

    3-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group.

Uniqueness

Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15BrN2O4

Molecular Weight

379.20 g/mol

IUPAC Name

propan-2-yl 4-(3-bromoanilino)-3-nitrobenzoate

InChI

InChI=1S/C16H15BrN2O4/c1-10(2)23-16(20)11-6-7-14(15(8-11)19(21)22)18-13-5-3-4-12(17)9-13/h3-10,18H,1-2H3

InChI Key

KYCUGLOAIHSOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of i-propyl 4-chloro-3-nitrobenzoate (25.88 g, 0.11 mol), 3-bromoaniline (17.36 ml, 0.16 mol) and potassium carbonate (14.63 g, 0.11 mol) in N-methyl-2-pyrrolidone (25 ml) is heated to 150° C. for 3 days. After cooling the mixture is poured into diluted hydrochloric acid (300 ml, 1 M). The precipitate is filtered off, washed with water and dried (37.4 g). This crude product is washed with hot 2-propanol to afford pure 24 (26.25 g, 65%). Mp 162-165° C.
Quantity
25.88 g
Type
reactant
Reaction Step One
Quantity
17.36 mL
Type
reactant
Reaction Step One
Quantity
14.63 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

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